Biochemical Ki Value Against Recombinant Pim-1 Kinase in Cell-Free Assay
PIM1-IN-2 exhibits an inhibitory constant (Ki) of 91 nM against recombinant Pim-1 kinase in a cell-free biochemical assay, as determined by ATP-competitive binding measurements . For comparative context, the clinical-stage pan-PIM inhibitor AZD1208 demonstrates an IC50 of 0.4 nM against PIM1 under cell-free conditions with ATP at Km concentration, representing a >200-fold difference in biochemical potency [1]. Conversely, the natural product-derived inhibitor quercetagetin exhibits an ED50 of 5.5 µM in intact prostate cancer cells, reflecting a ~60-fold weaker cellular activity [2]. PIM1-IN-2 occupies a moderate-potency niche that enables partial kinase inhibition studies where complete target ablation by ultra-potent inhibitors may confound pathway interrogation.
| Evidence Dimension | Pim-1 kinase inhibition (biochemical assay) |
|---|---|
| Target Compound Data | Ki = 91 nM |
| Comparator Or Baseline | AZD1208: IC50 = 0.4 nM; Quercetagetin: ED50 = 5.5 µM |
| Quantified Difference | PIM1-IN-2 is ~227-fold less potent than AZD1208; ~60-fold more potent than quercetagetin |
| Conditions | Cell-free biochemical assay (PIM1-IN-2, AZD1208); intact RWPE2 prostate cancer cells (quercetagetin) |
Why This Matters
This quantitative potency differential defines PIM1-IN-2 as a moderate-affinity probe suitable for dose-response studies where ultra-potent pan-PIM inhibitors would saturate target engagement at concentrations that obscure differential pathway effects.
- [1] Natarajan, K., et al. The status of clinical trials for PIM kinase inhibitors and their activity. Cancers (Basel) 16(3), 535 (2024). Table 3. View Source
- [2] Holder, S., et al. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Mol. Cancer Ther. 6(1), 163-172 (2007). View Source
